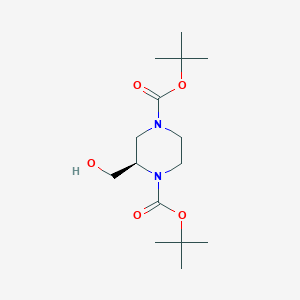

(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine

Description

BenchChem offers high-quality (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ditert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCFQKQBPSGAKK-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN([C@H](C1)CO)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine solubility profile

Technical Whitepaper: Solubility Profiling & Handling of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine

Executive Summary

This technical guide provides a comprehensive solubility and handling profile for (R)-1,4-Bis(tert-butoxycarbonyl)-2-hydroxymethylpiperazine (CAS: 1159598-21-6).[1] As a critical chiral building block in the synthesis of peptidomimetics and kinase inhibitors, this molecule presents a unique "amphipathic-like" behavior: the lipophilic tert-butyl carbamate (Boc) protecting groups dominate its solubility in organic media, while the primary hydroxyl moiety introduces a polar handle that influences crystallization and chromatography.[1]

This document moves beyond basic MSDS data, offering actionable protocols for dissolution, extraction, and purification based on the molecule's specific solvent interaction parameters.[2]

Physicochemical Characterization

Understanding the structural drivers of solubility is prerequisite to experimental design.[1][2] The molecule features a piperazine core shielded by two hydrophobic Boc groups, rendering the nitrogen centers non-basic and significantly increasing lipophilicity compared to the free amine.[1][2]

| Property | Specification | Mechanistic Implication |

| Chemical Name | (R)-1,4-Bis(tert-butoxycarbonyl)-2-hydroxymethylpiperazine | Stereochemistry defines biological activity of downstream APIs.[1] |

| CAS Number | 1159598-21-6 | Unique identifier for the Di-Boc variant.[2] |

| Molecular Weight | 316.39 g/mol | Moderate MW facilitates easy evaporation of solvents without product loss.[1][2] |

| Physical State | White to Off-White Solid | Crystalline forms are preferred for purity; amorphous forms may retain solvent.[1][2] |

| Predicted LogP | ~1.5 - 2.0 | Lipophilic character dominates; water solubility is negligible.[1][2] |

| H-Bond Donors | 1 (Hydroxyl -OH) | Critical for interaction with polar protic solvents (MeOH, EtOH). |

| H-Bond Acceptors | 5 (Carbamate carbonyls + oxygens) | Facilitates high solubility in aprotic polar solvents (THF, DMSO). |

Solubility Profile & Solvent Compatibility

The solubility of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine is dictated by the "Boc-dominance" effect.[1] The two bulky lipophilic groups override the polarity of the single hydroxyl group in aqueous environments but allow for hydrogen bonding in alcohols.[1][2]

Solubility Classification Table

| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |

| Chlorinated Organics | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary Choice. Ideal for extraction and loading onto silica columns. |

| Polar Aprotic | THF, Ethyl Acetate, DMSO, DMF | High (>50 mg/mL) | DMSO/DMF recommended for biological assays; EtOAc for workup. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good (>20 mg/mL) | Useful for reactions; heating may be required for high concentrations. |

| Ethers | Diethyl Ether, MTBE | Moderate | Solubility decreases as temperature drops; useful for triturating impurities.[2] |

| Hydrocarbons | Hexanes, Heptane, Pentane | Poor / Anti-solvent | Precipitation Agent. Used to crash the product out of DCM or EtOAc solutions. |

| Aqueous | Water, Brine, Acidic/Basic Buffers | Insoluble | The compound partitions almost exclusively into the organic layer during extraction. |

Solubility Decision Logic (DOT Diagram)

The following diagram illustrates the logical flow for solvent selection based on the experimental stage (Reaction, Workup, or Purification).

Figure 1: Solvent selection decision matrix based on process stage.[1]

Experimental Protocols

Protocol A: Standard Dissolution for Stock Solutions

Objective: Prepare a clear 50 mM stock solution for analytical or biological use.[1][2]

-

Weighing: Accurately weigh 15.8 mg of the substance (MW: 316.39).[1][2]

-

Solvent Choice:

-

Addition: Add 1.0 mL of solvent.

-

Agitation: Vortex for 10-15 seconds. The solid should dissolve instantly.[1][2]

Protocol B: Biphasic Extraction & Purification

Context: Recovering the product from an aqueous reaction mixture (e.g., after hydroxymethylation).[2][3][4]

-

Quenching: Quench the reaction mixture with water or brine.

-

Solvent Addition: Add Dichloromethane (DCM) in a 1:1 volume ratio relative to the aqueous phase.[1][2]

-

Separation:

-

Washing: Wash the organic layer once with 10% NaCl (Brine) to remove trapped water and polar impurities.[1][2]

-

Drying: Dry over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes. Magnesium Sulfate is also acceptable but can be slightly acidic.[1][2]

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at 35-40°C.

-

Crystallization (Optional):

Extraction Workflow Diagram (DOT)

Figure 2: Optimized extraction workflow using Dichloromethane (DCM).

Handling & Stability

-

Storage Conditions: Store at 2-8°C in a tightly sealed container. The Boc groups are acid-labile; avoid exposure to acidic fumes (HCl, TFA) in the storage fridge.[2]

-

Hygroscopicity: The hydroxymethyl group imparts mild hygroscopicity.[1][2] Allow the container to reach room temperature before opening to prevent condensation.[1][2]

-

Stability: Stable under standard laboratory conditions. Avoid prolonged heating (>60°C) in protic solvents, which may lead to slow Boc-migration or deprotection.[1][2]

References

-

Synthesis and Purification of Boc-Piperazine Derivatives. ChemicalBook. Retrieved from .[2]

-

Product Specification: (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine. Smolecule. Retrieved from .[2]

-

Physical Properties of Piperazine Carboxylates. PubChem. CID 143452.[1][2] Retrieved from .[2]

-

Solubility Data for N-Boc Compounds. Sigma-Aldrich Technical Data. Retrieved from .[1][2]

Sources

- 1. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-1-BOC-3-(Hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 4. (R)-1-N-Boc-2-(hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]

(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine

Introduction: The Structural Elucidation of a Key Chiral Building Block

(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine is a chiral piperazine derivative of significant interest in medicinal chemistry and drug development. Its rigid, stereodefined scaffold, functionalized with a primary alcohol and protected by two tert-butoxycarbonyl (Boc) groups, makes it a valuable precursor for synthesizing complex, biologically active molecules, including inhibitors for phosphoinositide 3-kinase.[1] The precise structural confirmation and purity assessment of this intermediate are paramount to ensure the integrity and success of subsequent synthetic steps.

This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine. As a self-validating system, the convergence of data from these orthogonal techniques provides an unambiguous structural confirmation. We will delve into the causality behind the observed spectral features, offering insights grounded in the principles of chemical structure and reactivity.

Molecular Structure and Spectroscopic Overview

A thorough analysis begins with the molecule's structure, which dictates its spectroscopic signature.

Figure 1: Structure of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine.

-

NMR: The structure features 28 protons and 15 carbons in distinct chemical environments. The chiral center at C2 renders the adjacent ring protons (at C3 and the hydroxymethyl CH₂) diastereotopic, leading to more complex splitting patterns than in achiral analogues. The two Boc groups are expected to produce large, sharp signals in both ¹H and ¹³C NMR.

-

IR: Key functional groups for IR detection include the alcohol O-H, sp³ C-H bonds, the two carbamate C=O bonds, and C-N and C-O single bonds.

-

MS: With a molecular formula of C₁₅H₂₈N₂O₅, the expected monoisotopic mass is 316.2002 g/mol . The molecule is expected to show characteristic fragmentation patterns, particularly the facile loss of moieties from the labile Boc protecting groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the connectivity and chemical environment of atoms.

Experimental Protocol: NMR Sample Preparation

A standardized protocol ensures reproducibility and data quality.

-

Sample Preparation: Accurately weigh 5-10 mg of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube. CDCl₃ is often preferred for its ability to dissolve the compound well and its relatively clean spectral window.[1]

-

Standard: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) typically serves as the internal standard for ¹H NMR, while the solvent carbon signal (e.g., CDCl₃ at 77.16 ppm) is used for ¹³C NMR.[2] Tetramethylsilane (TMS) can also be added as a reference standard (δ = 0.00 ppm).[3][4]

-

Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides a map of all proton environments within the molecule. The integration of each signal corresponds to the number of protons it represents.[4]

Table 1: Summary of ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |

| ~4.10 - 3.80 | m | 2H | Piperazine ring protons | Deshielded by adjacent nitrogen atoms and the C2 substituent. Complex due to restricted rotation. |

| ~3.75 - 3.55 | m | 3H | -CH₂OH and C2-H | The hydroxymethyl protons are deshielded by the adjacent oxygen. The C2-H proton is adjacent to nitrogen and the hydroxymethyl group. |

| ~3.20 - 2.80 | m | 4H | Piperazine ring protons | Protons on the piperazine ring, showing complex splitting due to conformational effects. |

| ~2.50 | br s | 1H | -OH | The hydroxyl proton is exchangeable; its chemical shift is highly variable and depends on concentration, temperature, and solvent.[5] |

| 1.48 | s | 9H | Boc (-C(CH₃)₃) | The nine protons are equivalent, resulting in a sharp singlet. Shielded aliphatic environment. |

| 1.46 | s | 9H | Boc (-C(CH₃)₃) | A second distinct singlet for the other Boc group, indicating they may be in slightly different magnetic environments due to slow rotation around the N-C(O) amide bond. |

Expert Interpretation: The complexity in the 2.80-4.10 ppm region is a hallmark of this structure. The chiral center at C2, combined with the steric bulk of the Boc groups, restricts free rotation around the N-C bonds. This conformational locking makes the geminal protons on the piperazine ring methylene groups (C3, C5, C6) diastereotopic, meaning they are chemically non-equivalent and can split each other, resulting in complex multiplets (m) rather than simple triplets or doublets.[6] The two sharp singlets for the Boc groups confirm the presence of both protecting groups.

¹³C NMR Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR reveals each unique carbon atom in the molecule as a single peak, providing a direct count of non-equivalent carbons and information about their functional group identity.[7]

Table 2: Summary of ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~155.5, ~154.8 | C=O (Boc carbamate) | Carbonyl carbons are highly deshielded due to the double bond to electronegative oxygen. Typical range is 170-185 ppm for esters and acids.[8] |

| ~80.2, ~79.8 | -C(CH₃)₃ (Boc quaternary) | Quaternary carbons attached to an electronegative oxygen atom.[2] |

| ~64.5 | -CH₂OH | Aliphatic carbon bonded to a highly electronegative oxygen atom. The typical range for R-CH₂-OH is 50-65 ppm.[8] |

| ~55.0 | C2 (Piperazine) | Chiral carbon, deshielded by two nitrogen atoms and the hydroxymethyl group. |

| ~47.0 - 40.0 | C3, C5, C6 (Piperazine) | Piperazine ring carbons adjacent to nitrogen atoms. The exact shifts can vary due to conformational effects. |

| 28.4 | -C(CH₃)₃ (Boc methyls) | Equivalent methyl carbons in a shielded aliphatic environment. |

Expert Interpretation: The presence of two distinct signals for the carbamate carbonyls and the quaternary Boc carbons reinforces the ¹H NMR observation that the two Boc groups reside in slightly different chemical environments, likely due to hindered rotation. The chemical shifts are all within the expected ranges for their respective functional groups, providing strong evidence for the overall carbon framework.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10][11]

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: A small amount of the solid sample can be analyzed neat using a diamond attenuated total reflectance (ATR) accessory, or by preparing a potassium bromide (KBr) pellet.

-

Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over the range of 4000 to 400 cm⁻¹. Data is plotted as transmittance (%) versus wavenumber (cm⁻¹).

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |

| ~3450 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 2975, 2930 | Medium-Strong | C-H Stretch | sp³ Alkanes (Piperazine, Boc, -CH₂-) |

| ~1690 | Very Strong | C=O Stretch | Amide/Carbamate (Boc group) |

| ~1250, ~1160 | Strong | C-O Stretch | Alcohol and Carbamate |

| ~1120 | Strong | C-N Stretch | Piperazine Amine |

Expert Interpretation: The IR spectrum provides a definitive checklist for the key functional groups. The most diagnostic peak is the very strong, sharp carbonyl (C=O) stretch around 1690 cm⁻¹, characteristic of the carbamate in the Boc protecting groups.[12] This is complemented by a broad, strong absorption centered around 3450 cm⁻¹, which is the classic signature of a hydrogen-bonded O-H stretch from the alcohol group.[11][13] The presence of both of these prominent peaks, along with the expected C-H, C-O, and C-N stretches, provides a rapid and trustworthy confirmation of the molecule's core structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through an LC system.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this one. It typically produces a protonated molecular ion [M+H]⁺.

-

Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., QTOF, Orbitrap).

Data Interpretation: Molecular Ion and Fragmentation

-

Molecular Ion Peak: The calculated monoisotopic mass of C₁₅H₂₈N₂O₅ is 316.2002. In positive ion ESI-MS, the primary observed ion would be the protonated molecule [M+H]⁺ at m/z 317.2076. Adducts with sodium, [M+Na]⁺ at m/z 339.1895, are also commonly observed.

-

Fragmentation Analysis: The Boc groups are notoriously labile in the mass spectrometer. Their fragmentation provides key diagnostic evidence.[14] Common fragmentation pathways involve neutral losses or the formation of characteristic fragment ions.

Figure 2: Proposed ESI-MS fragmentation pathway.

Expert Interpretation: The most common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, followed by the loss of carbon dioxide (CO₂, 44 Da), resulting in a total loss of 100 Da.[15][16] Therefore, observing strong fragment ions at m/z 261.2 ([M+H - 56]⁺) and the base peak at m/z 217.2 ([M+H - 100]⁺) is highly characteristic. A further loss of the second Boc group would lead to an ion at m/z 117.2. The presence of a peak at m/z 57 corresponding to the tert-butyl cation is also a strong indicator of the Boc groups.[15] The detection of the correct molecular ion and these specific fragment losses provides unequivocal evidence for the assigned structure.

Conclusion

The structural integrity of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine is comprehensively validated through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR confirm the precise connectivity and stereochemical complexity of the carbon-hydrogen framework. IR spectroscopy provides rapid verification of all essential functional groups—the alcohol and the dual carbamates. Finally, high-resolution mass spectrometry confirms the elemental composition and reveals characteristic fragmentation patterns that serve as a definitive fingerprint for the Boc-protected structure. Together, these techniques form a robust, self-validating protocol essential for quality control and for enabling the successful application of this pivotal building block in pharmaceutical research and development.

References

-

PubChem. (R)-1-Boc-3-methylpiperazine. National Center for Biotechnology Information. Available at: [Link]

-

United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

-

National Institutes of Health (NIH). (2024). New piperazine derivatives helvamides B–C from the marine-derived fungus Penicillium velutinum ZK-14 uncovered by OSMAC (One Strain Many Compounds) strategy. Available at: [Link]

-

MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

ResearchGate. (2009). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Available at: [Link]

-

ResearchGate. (2016). Selected hydroxymethyl region of the 1H NMR spectrum. Available at: [Link]

-

White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Available at: [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy Tutorial: Alcohols. Available at: [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

Journal of Chinese Mass Spectrometry Society. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Available at: [Link]

-

Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Journal of Global Trends in Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

-

CORE. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Available at: [Link]

-

Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Available at: [Link]

-

ResearchGate. (2015). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Available at: [Link]

-

PubMed. (2012). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Available at: [Link]

-

Oregon State University, Department of Chemistry. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

-

International Journal of Multidisciplinary Research and Development. (2025). Studying the composition of alcohols using IR spectroscopy. Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Available at: [Link]

-

Journal of the American Chemical Society. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Available at: [Link]

-

MDPI. (2019). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Available at: [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

-

Walsh Medical Media. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic Acid Metal Complexes of Biological Interest. Available at: [Link]

-

Revue Roumaine de Chimie. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

-

Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]

-

Princeton University, Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

Sources

- 1. Buy (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine | 1159598-21-6 [smolecule.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. acdlabs.com [acdlabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jgtps.com [jgtps.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. allsubjectjournal.com [allsubjectjournal.com]

- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

- 15. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 16. files01.core.ac.uk [files01.core.ac.uk]

A Technical Guide to the Strategic Application of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine in Drug Discovery

Abstract: This technical guide delineates the role and application of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine, a key chiral building block in modern medicinal chemistry. It is crucial to establish from the outset that this compound is not an active pharmaceutical ingredient (API) and therefore does not possess a pharmacological mechanism of action in itself.[1] Instead, its value lies in its versatile and stereochemically defined structure, which serves as a sophisticated starting point for the synthesis of potent and selective therapeutic agents.[1][2][3] The piperazine scaffold is a privileged structure in drug design, and this particular synthon provides chemists with precise control over molecular architecture.[4][5] This guide will explore the synthetic utility of this building block and, as a primary case study, detail the mechanism of action of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of antidiabetic drugs whose synthesis critically benefits from chiral piperazine intermediates.

Part 1: Core Synthetic Strategy & Physicochemical Rationale

The utility of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine stems from its unique combination of structural features, which allow for a logical and controlled series of chemical transformations.

-

Chiral Center: The (R)-configuration at the C2 position is fundamental. In drug-receptor interactions, stereochemistry is paramount for achieving high affinity and selectivity. This pre-defined stereocenter obviates the need for challenging chiral resolutions or asymmetric syntheses at later stages.

-

Orthogonal Protection: The two nitrogen atoms of the piperazine ring are protected by tert-butoxycarbonyl (Boc) groups. These groups are stable under a wide range of reaction conditions but can be removed selectively under acidic conditions. Critically, the N1 and N4 positions are electronically distinct, allowing for regioselective manipulation, such as the selective removal of the N1-Boc group.[6]

-

Primary Hydroxyl Group: The hydroxymethyl substituent serves as a versatile handle for synthetic elaboration. It can be readily oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or engaged in ether or ester linkages to append other molecular fragments.

This combination of features enables a modular approach to drug design, where different functionalities can be systematically introduced at specific positions to optimize pharmacological properties.

General Synthetic Workflow

The strategic application of this building block typically follows a multi-step sequence to construct the final API. The workflow below illustrates a conceptual pathway for elaborating the core scaffold.

Caption: Conceptual workflow for the elaboration of the chiral piperazine scaffold.

Part 2: Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent application of chiral piperazine synthons is in the development of DPP-4 inhibitors, such as Trelagliptin, for the treatment of type 2 diabetes mellitus (T2DM).[7]

Therapeutic Target: The DPP-4 Enzyme

Dipeptidyl Peptidase-4 is a serine protease that plays a critical role in glucose homeostasis. Its primary function is the rapid inactivation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[8][9] These hormones are released from the gut in response to food intake and are responsible for potentiating glucose-dependent insulin secretion from pancreatic β-cells.

Mechanism of Action: Enhancing Incretin Signaling

The mechanism of DPP-4 inhibitors is indirect but highly effective. By inhibiting the enzymatic activity of DPP-4, these drugs prevent the degradation of GLP-1 and GIP.[10][11] This leads to an increase in the circulating concentrations and prolongs the biological activity of these active incretins.[9]

The downstream consequences are twofold and glucose-dependent, which is a key safety feature:

-

Increased Insulin Secretion: Elevated GLP-1 and GIP levels stimulate the pancreas to release more insulin in response to high blood glucose.[7][10][12]

-

Suppressed Glucagon Release: GLP-1 also acts on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[7][12]

This dual action improves glycemic control, lowers HbA1c levels, and carries a low risk of hypoglycemia because the effects are contingent on blood glucose levels.[13]

Caption: Mechanism of Action of DPP-4 Inhibitors.

Quantitative Pharmacology of Trelagliptin

The precise structure derived from the chiral piperazine building block allows for potent and selective inhibition. The slow dissociation of the inhibitor from the enzyme's active site is a key feature contributing to its sustained, once-weekly dosing profile.[7][12]

| Parameter | Value | Significance |

| DPP-4 Inhibition | Potent, competitive | Effectively blocks the target enzyme.[14] |

| Dissociation t½ | ~30 minutes | Slow-binding kinetics contribute to sustained target engagement.[12][14] |

| Selectivity | >10,000-fold vs DPP-8/DPP-9 | High selectivity minimizes potential off-target side effects.[14] |

| Dosing Regimen | Once-weekly | The sustained pharmacodynamic effect allows for improved patient adherence.[7][12] |

Part 3: Field-Proven Experimental Protocols

The trustworthiness of a synthetic building block is validated by its successful application in robust synthetic and analytical procedures.

Protocol 1: Representative Synthesis of a Functionalized Piperazine Intermediate

This protocol is a representative example of an N-alkylation reaction following selective deprotection, a common step in the synthesis of DPP-4 inhibitors.[15]

Objective: To couple a deprotected chiral piperazine with an activated heterocyclic compound.

Materials:

-

(R)-1-Boc-3-(hydroxymethyl)piperazine (derived from the title compound)

-

2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Nitrogen (N₂) atmosphere

Procedure:

-

To a dry, round-bottom flask under a nitrogen atmosphere, add the pyrimidinone intermediate (1.0 eq), (R)-1-Boc-3-(hydroxymethyl)piperazine (1.2 eq), and anhydrous K₂CO₃ (3.0 eq).

-

Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1 M.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-12 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel to afford the desired coupled product.

Causality: The use of a non-nucleophilic base (K₂CO₃) and a polar aprotic solvent (DMF) facilitates the SₙAr reaction between the secondary amine of the piperazine and the electron-deficient pyrimidinone ring. Heating is required to overcome the activation energy of the reaction.

Protocol 2: In Vitro Fluorometric DPP-4 Inhibition Assay

This self-validating protocol provides a direct method to quantify the inhibitory potency of a synthesized compound, confirming its mechanism of action.[16][17]

Objective: To determine the IC₅₀ value of a test compound against human recombinant DPP-4.

Materials:

-

96-well black, flat-bottom microplate

-

Human recombinant DPP-4 enzyme

-

DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

DPP-4 Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)

-

Test compound (dissolved in DMSO, serially diluted)

-

Sitagliptin (as a positive control inhibitor)

-

Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Dilute the DPP-4 enzyme and the H-Gly-Pro-AMC substrate to their final working concentrations in cold Assay Buffer.

-

Plate Setup:

-

100% Activity Wells (Control): Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of Assay Buffer (or DMSO vehicle).

-

Background Wells: Add 40 µL of Assay Buffer and 10 µL of Assay Buffer (or DMSO vehicle). Do not add enzyme.

-

Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound at various concentrations (in triplicate).

-

-

Pre-incubation: Gently tap the plate to mix and pre-incubate for 10-15 minutes at 37 °C. This allows the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 50 µL of the diluted H-Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction. The final volume should be 100 µL.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37 °C. Read the fluorescence intensity every minute for 30 minutes.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Determine the reaction rate (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion

(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine is a quintessential example of a modern synthetic building block, valued not for its own biological activity, but for the potential it unlocks. Its precisely defined stereochemistry and orthogonal protecting groups provide medicinal chemists with a reliable and efficient tool to construct complex molecular architectures. The successful development of highly potent and selective DPP-4 inhibitors for diabetes management stands as a testament to the strategic importance of such chiral synthons. By enabling the synthesis of molecules that can exquisitely interact with their biological targets, this compound serves as a foundational element in the discovery of next-generation therapeutics, with further applications in areas like oncology and infectious diseases.[1]

References

-

Brito, A. F., et al. (2018). A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 255-269. Available from: [Link]

-

Taha, M., et al. (2020). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 25(21), 5233. Available from: [Link]

-

Boccalini, M., & Rencurosi, A. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(44), 15873-15891. Available from: [Link]

- Google Patents. (2021). CN114349711B - Synthesis method of (R)-1-Boc-3-hydroxymethyl piperazine.

-

Holst, J. J., & Deacon, C. F. (2018). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 9, 347. Available from: [Link]

- Google Patents. (2016). CN105541793A - Synthetic method of trelagliptin, trelagliptin synthesized through method and trelagliptin synthesis intermediate.

-

Journal of the Association of Physicians of India. (2025). Introducing a Novel Once-weekly Dipeptidyl Peptidase 4 Inhibitor: Trelagliptin in India. Available from: [Link]

-

Vyas, A. J., et al. (2025). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry. Available from: [Link]

-

ResearchGate. (2025). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Available from: [Link]

-

Wikipedia. Trelagliptin. Available from: [Link]

-

Royal Society of Chemistry. (2018). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 5(11), 1766-1770. Available from: [Link]

-

ACS Publications. (2017). Synthesis of Trelagliptin Succinate. Organic Process Research & Development, 21(4), 634-638. Available from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Trelagliptin Succinate?. Available from: [Link]

-

PubMed. (2015). Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes. Chemical Biology & Drug Design, 85(1), 85-97. Available from: [Link]

- Google Patents. (2020). CN108129404B - Synthesis method of chiral piperazinone derivative.

-

OAText. (2014). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]

-

Royal Society of Chemistry. (2018). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available from: [Link]

-

Grimshaw, C. E., et al. (2016). Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PLoS One, 11(6), e0157509. Available from: [Link]

-

ResearchGate. (2014). Design, Synthesis, Biological Screening and Molecular Docking Studies of Piperazine-Derived Constrained Inhibitors of DPP-IV for the Treatment of Type 2 Diabetes. Available from: [Link]

-

PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7856. Available from: [Link]

-

PubMed Central. (2021). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 26(11), 3247. Available from: [Link]

-

Semantic Scholar. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

Sources

- 1. Buy (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine | 1159598-21-6 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]

- 7. Trelagliptin - Wikipedia [en.wikipedia.org]

- 8. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jmnc.samipubco.com [jmnc.samipubco.com]

- 11. What is the mechanism of Trelagliptin Succinate? [synapse.patsnap.com]

- 12. Introducing a Novel Once-weekly Dipeptidyl Peptidase 4 Inhibitor: Trelagliptin in India [japi.org]

- 13. oatext.com [oatext.com]

- 14. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. content.abcam.com [content.abcam.com]

(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine safety and handling

[1][3][4]

Emergency Response & Waste

-

Spills: Solid spills can be swept; however, if solubilized in DCM, treat as halogenated organic waste.[1][2][4]

-

Skin Contact: Wash immediately with soap and water.[1][2][4] The lipophilic nature allows rapid dermal absorption of the solvent-solute mixture.[1][3][4]

-

Fire: Combustible solid.[1][2][4][5] In case of fire, toxic nitrogen oxides (NOx) will be generated.[1][4] Use CO₂, dry chemical, or foam.[1][2][4][6]

References

Sources

- 1. 173774-48-6 | (R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid - AiFChem [aifchem.com]

- 2. Buy (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine | 1159598-21-6 [smolecule.com]

- 3. 205434-75-9|1-Boc-(2-Hydroxymethyl)piperazine|BLD Pharm [bldpharm.com]

- 4. 4-[(Tert-butoxy)carbonyl]piperazine-2-carboxylic acid | C10H18N2O4 | CID 5175855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Bis(2-hydroxyethyl)piperazine 99 122-96-3 [sigmaaldrich.com]

- 6. broadpharm.com [broadpharm.com]

Safeguarding the Cornerstone of Synthesis: A Technical Guide to the Storage and Stability of Boc-Protected Compounds

For researchers, scientists, and professionals in drug development, the tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool. Its broad utility in masking the reactivity of primary and secondary amines is foundational to modern organic synthesis, particularly in peptide synthesis and the construction of complex pharmaceutical intermediates. The Boc group's popularity stems from its general stability to a wide range of reagents and conditions, coupled with its facile and often selective removal. However, a nuanced understanding of its stability profile and the implementation of appropriate storage protocols are critical to ensure the integrity of valuable synthetic intermediates and, ultimately, the success of a synthetic campaign. This guide provides an in-depth exploration of the factors governing the stability of Boc-protected compounds and offers field-proven strategies for their effective storage and handling.

The Chemical Foundation of Boc Group Stability and Lability

The tert-butyloxycarbonyl group is a carbamate that exhibits a delicate balance between stability and controlled cleavage. Its stability is largely attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the carbamate carbonyl from nucleophilic attack. Consequently, Boc-protected amines are resilient to a wide array of basic and nucleophilic conditions, as well as many reducing and oxidizing agents, making them compatible with a diverse range of synthetic transformations.[1][2]

However, the electronic nature of the Boc group also renders it susceptible to cleavage under specific conditions, most notably in the presence of acid. This lability is the cornerstone of its utility as a protecting group, allowing for its strategic removal when the protected amine is needed for a subsequent reaction.

Degradation Pathways: A Mechanistic Understanding

A thorough understanding of the degradation pathways of Boc-protected compounds is paramount for predicting and mitigating instability. The two primary mechanisms of degradation are acid-catalyzed cleavage and thermal decomposition.

Acid-Catalyzed Cleavage

This is the most common and intentionally utilized pathway for Boc group removal. The mechanism proceeds through a series of well-defined steps:

-

Protonation: The carbamate carbonyl oxygen is protonated by an acid (Brønsted or Lewis), enhancing the electrophilicity of the carbonyl carbon.[3][4]

-

Formation of the Tert-Butyl Cation: The protonated intermediate undergoes fragmentation, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid.[3][5]

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide.[5]

This process is highly efficient and is the basis for the widespread use of reagents like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) for Boc deprotection.[6][7] However, the generation of the reactive tert-butyl cation can lead to undesirable side reactions, such as the alkylation of nucleophilic residues within the molecule (e.g., tryptophan or methionine side chains).[8] To circumvent this, "scavengers" like triisopropylsilane (TIS) or thioanisole are often added to the deprotection cocktail to trap the tert-butyl cation.

Thermal Decomposition

Boc-protected compounds can also undergo deprotection upon heating, without the need for an acid catalyst.[5] This thermal lability is particularly relevant for compounds subjected to high temperatures during purification (e.g., distillation) or in certain reaction conditions. The mechanism is believed to proceed through a concerted elimination pathway, yielding the free amine, isobutylene, and carbon dioxide. The temperature required for thermal deprotection can vary depending on the structure of the protected amine and the solvent.[9]

Best Practices for the Storage of Boc-Protected Compounds

The longevity and purity of Boc-protected compounds are directly influenced by their storage conditions. Adherence to the following best practices is essential to minimize degradation and ensure their suitability for use in sensitive applications.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to 8°C | Reduces the rate of potential degradation pathways, including slow acid-catalyzed cleavage from trace acidic impurities and thermal decomposition. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, which can contribute to hydrolytic and oxidative degradation, respectively. |

| Light | Amber or opaque containers | Protects from photolytic degradation, especially for compounds with chromophores that absorb UV or visible light. |

| Moisture | Tightly sealed containers with desiccant | Prevents hydrolysis of the Boc group, which can be accelerated by the presence of water, particularly under slightly acidic or basic conditions. |

Experimental Protocols for Stability Assessment

A robust assessment of the stability of a Boc-protected compound is crucial, particularly in the context of drug development and manufacturing. This typically involves a combination of long-term stability studies and forced degradation studies.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and elucidate degradation pathways.[10] This information is vital for the development of stability-indicating analytical methods.

A General Protocol for Forced Degradation of a Boc-Protected Compound:

-

Sample Preparation: Prepare solutions of the Boc-protected compound (typically at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature and at an elevated temperature.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of the sample to elevated temperatures (e.g., 80°C).

-

Photolytic Degradation: Expose a solid sample and a solution of the sample to light conditions as specified in ICH Q1B guidelines (a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light).[3][11]

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Sample Quenching: Neutralize the acidic and basic samples at each time point to halt the degradation process.

-

Analysis: Analyze all samples, including a control sample stored under normal conditions, using a stability-indicating analytical method, typically HPLC with UV and/or mass spectrometric detection (LC-MS).

Stability-Indicating Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) or synthetic intermediate due to degradation.[10] It must also be able to separate and quantify any significant degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for the identification of unknown degradation products.

Key Considerations for Developing a Stability-Indicating HPLC Method:

-

Column Selection: A reversed-phase C18 column is often a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound and its degradation products.

-

Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance. Mass spectrometric detection is invaluable for peak identification and purity assessment.

-

Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[12]

Conclusion

The Boc protecting group is a robust and versatile tool in the arsenal of the synthetic chemist. However, its stability is not absolute. A comprehensive understanding of its degradation pathways, coupled with the implementation of appropriate storage and handling procedures, is essential to maintain the integrity of Boc-protected compounds. By employing systematic stability assessment strategies, including forced degradation studies and the development of validated stability-indicating analytical methods, researchers and drug development professionals can ensure the quality and reliability of these critical synthetic intermediates, thereby safeguarding the successful outcome of their scientific endeavors.

References

-

AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts, 12(11), 1480. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 19). Thermal Methods. Retrieved from [Link]

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

-

George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24451-24458. Retrieved from [Link]

-

Master Organic Chemistry. (2017, March 21). Amine Protection and Deprotection. Retrieved from [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(19), 7946-7962. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 21). BOC Deprotection. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

Pielak, G. J. (2016). Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells. Methods in Cell Biology, 131, 337-349. Retrieved from [Link]

-

ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Atlas-Mts. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

-

Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved from [Link]

-

PubMed. (2024, April 30). A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC. Retrieved from [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

-

ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

-

ResearchGate. (n.d.). How to compare stability of a protein and its mutant with NMR spectroscopy?. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. database.ich.org [database.ich.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]

- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 12. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Development of Anti-Tuberculosis Agents from Hydroxymethylpiperazine Scaffolds

Executive Summary & Scientific Rationale

The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel chemotypes with unique mechanisms of action. Piperazine rings are "privileged structures" in medicinal chemistry, serving as the core scaffold for approved drugs like Delamanid and clinical candidates like SQ109.

This guide details the utilization of 2-(hydroxymethyl)piperazine (also known as (piperazin-2-yl)methanol) as a versatile chiral building block. Unlike simple piperazine, the hydroxymethyl handle at the C2 position allows for the attachment of lipophilic "warheads" or solubility-enhancing groups, critical for penetrating the mycolic acid-rich cell wall of Mtb.

Key Mechanism Targeted: Inhibition of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), a vulnerable target involved in arabinogalactan synthesis.

Chemical Development: Functionalization of the Hydroxymethyl Scaffold

The primary challenge in working with 2-(hydroxymethyl)piperazine is the orthogonal protection of the two nitrogen atoms to selectively functionalize the hydroxyl group.

Protocol A: Scaffold Functionalization Strategy

Objective: To convert the C2-hydroxymethyl group into a reactive electrophile (halide/tosylate) or nucleophile (amine) for coupling with benzothiazinone or nitrofuranyl pharmacophores.

Reagents:

-

Starting Material: (S)-2-(Hydroxymethyl)piperazine (Enantiopure preferred for SAR studies).

-

Protecting Groups: Di-tert-butyl dicarbonate (Boc2O), Benzyl chloroformate (Cbz-Cl).

Workflow:

-

N-Protection:

-

Step: React 2-(hydroxymethyl)piperazine with Boc2O (0.9 eq) in DCM at 0°C.

-

Insight: The N1 position is less sterically hindered and more nucleophilic than N4. However, to ensure complete control, a sequential protection strategy (N1-Cbz, N4-Boc) is often required if the final drug requires a free secondary amine.

-

-

Activation of -OH:

-

Step: Treat the N-protected intermediate with Methanesulfonyl chloride (MsCl) and TEA in DCM to generate the mesylate.

-

Alternative: For ether linkages, use NaH/DMF and an aryl halide (SNAr).

-

-

Coupling (The "Warhead" Attachment):

-

Context: Many potent anti-TB agents (e.g., PBTZ169 analogs) link a benzothiazinone core to the piperazine.

-

Reaction: Nucleophilic displacement of the mesylate by a mercapto-benzothiazinone or direct reductive amination if the -OH was oxidized to an aldehyde.

-

Data Visualization: Synthesis & Screening Pipeline

Caption: Figure 1. Synthetic workflow transforming the hydroxymethylpiperazine core into a library of potential anti-tubercular agents.

Biological Profiling: Microplate Alamar Blue Assay (MABA)[1][2][3][4]

The MABA is the industry standard for high-throughput screening of anti-TB compounds. It relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active bacteria.

Protocol B: MABA for M. tuberculosis H37Rv

Biosafety Warning: M. tuberculosis H37Rv must be handled in a BSL-3 containment facility.

Materials:

-

Strain: M. tuberculosis H37Rv (ATCC 27294).

-

Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

-

Reagent: Alamar Blue (Resazurin) solution.

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Culture H37Rv to mid-log phase (OD600 ~ 0.6–0.8).

-

Dilute to approx.

CFU/mL in 7H9 media.

-

-

Plate Layout (96-well):

-

Inoculation:

-

Add 100 µL of bacterial suspension to all test and growth control wells.

-

Final Volume: 200 µL.

-

-

Incubation:

-

Seal with Parafilm.[5] Incubate at 37°C for 7 days .

-

-

Development:

-

Add 20 µL of Alamar Blue solution and 12 µL of 10% Tween 80 to one growth control well.

-

If the control turns pink (indicating growth) within 24 hours, add dye to all wells.

-

Incubate for an additional 24 hours.

-

-

Readout:

-

Visual: Blue = No Growth (Inhibition); Pink = Growth.

-

Fluorometric: Ex 530 nm / Em 590 nm.[3]

-

Data Interpretation: The MIC is defined as the lowest concentration preventing the color change from blue to pink (preventing >90% fluorescence relative to controls).

Mechanism of Action: DprE1 Inhibition Pathway

Many piperazine-containing anti-TB agents (e.g., PBTZ169) act by inhibiting DprE1.[6] This enzyme is essential for the formation of Decaprenyl-P-arabinose (DPA), the sole donor of arabinose for the mycobacterial cell wall.

Visualization: The DprE1 Target Pathway

Caption: Figure 2. Mechanism of Action. The piperazine derivative blocks DprE1, halting the conversion of DPR to DPA, leading to cell wall failure.

Safety & Selectivity: Cytotoxicity Screening

To ensure the observed anti-TB activity is due to specific bacterial inhibition and not general protoplasmic poisoning, a Selectivity Index (SI) must be established.

Protocol C: MTT Assay on Vero Cells

Cell Line: Vero (African Green Monkey Kidney) - a standard surrogate for mammalian toxicity.[2][7]

-

Seeding:

-

Seed Vero cells at

cells/well in 96-well plates using DMEM + 10% FBS. -

Incubate 24h at 37°C, 5% CO2 to allow attachment.

-

-

Treatment:

-

MTT Addition:

-

Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan crystals.

-

-

Solubilization:

-

Remove supernatant carefully.

-

Add 100 µL DMSO to dissolve crystals.

-

-

Measurement:

-

Read Absorbance at 570 nm.[8]

-

-

Calculation:

- (Cytotoxic Concentration 50%) is calculated by non-linear regression.

-

Selectivity Index (SI) =

. -

Target: An SI > 10 is generally considered a promising hit; SI > 50 is excellent.

Summary of Key Performance Indicators (KPIs)

| Parameter | Assay | Acceptable Threshold | Ideal Target |

| Potency | MABA (H37Rv) | MIC < 5 µg/mL | MIC < 1 µg/mL |

| Toxicity | MTT (Vero) | ||

| Selectivity | SI Ratio | > 10 | > 50 |

| Solubility | Kinetic Solubility | > 20 µM | > 100 µM |

References

-

MABA Protocol Validation: Collins, L., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009.

-

Piperazine-Benzothiazinone Hybrids: Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science, 324(5928), 801-804.

-

DprE1 as a Target: Batt, S. M., et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences, 109(28), 11354-11359.

-

Cytotoxicity Protocols: Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

-

Piperazine Scaffold Review: Das, J., et al. (2023). Design, synthesis and antitubercular activity of novel N-(amino)piperazinyl benzothiazinone derivatives. European Journal of Medicinal Chemistry.

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. bio-protocol.org [bio-protocol.org]

- 4. dojindo.com [dojindo.com]

- 5. brieflands.com [brieflands.com]

- 6. In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. ijcmas.com [ijcmas.com]

Advanced Protocol: Coupling Strategies for (R)-1,4-Di-Boc-2-(hydroxymethyl)piperazine

This Application Note is designed for medicinal chemists and process development scientists. It details the specific handling, coupling protocols, and critical quality attributes for (R)-1,4-Di-Boc-2-(hydroxymethyl)piperazine , a privileged chiral scaffold in drug discovery.[1][2]

Executive Summary & Molecule Profile

(R)-1,4-Di-Boc-2-(hydroxymethyl)piperazine is a high-value chiral building block used to introduce the piperazine core into kinase inhibitors, GPCR ligands, and peptidomimetics.[1][2] Its structural utility lies in the C2-hydroxymethyl handle , which allows for directed coupling without disrupting the piperazine ring's steric environment.[1]

The presence of two tert-butoxycarbonyl (Boc) groups at N1 and N4 renders the amine functionalities inert to nucleophiles and bases, directing all chemoselectivity to the primary alcohol.[1] This guide focuses on three primary coupling vectors: Mitsunobu etherification , Sulfonyl activation (Mesylation) , and Oxidative functionalization .

Key Structural Features[1][2][3][4][5][6][7]

-

Stereochemistry: (R)-configuration at C2. Reactions at the exocyclic primary alcohol generally proceed with complete retention of stereochemistry .[1]

-

Protection: Orthogonal protection is not present; both nitrogens are Boc-protected.[1][2] Deprotection is global (acidic).[1]

-

Solubility: Highly soluble in DCM, THF, and EtOAc; insoluble in water.

Decision Matrix: Selecting the Coupling Strategy

Before beginning, select the appropriate workflow based on your target moiety.

Figure 1: Strategic decision tree for functionalizing the C2-hydroxymethyl handle.[1][2]

Core Protocol A: Mitsunobu Coupling

Application: Synthesis of aryl ethers or esters directly from the alcohol.[1] Mechanism: Activation of the alcohol by PPh₃/DIAD followed by Sɴ2 displacement by a pronucleophile (phenol/acid).[1]

Reagents & Stoichiometry

| Reagent | Equivalents | Role |

| Substrate | 1.0 | Core Scaffold |

| Pronucleophile | 1.1 – 1.2 | Phenol, Imide, or Acid (pKa < 11) |

| Triphenylphosphine (PPh₃) | 1.5 | Reductant |

| DIAD or DEAD | 1.5 | Oxidant (Azo compound) |

| Solvent (THF/Toluene) | 0.1 M | Anhydrous medium |

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under N₂, dissolve (R)-1,4-Di-Boc-2-(hydroxymethyl)piperazine (1.0 equiv) and PPh₃ (1.5 equiv) in anhydrous THF (concentration ~0.1 M).

-

Nucleophile Addition: Add the phenol/acid (1.1 equiv).[1] Stir for 5 minutes to ensure homogeneity.

-

Activation (Critical Step): Cool the reaction to 0°C . Add DIAD (1.5 equiv) dropwise over 10–15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–16 hours. Monitor by TLC/LCMS.[1]

-

Workup: Quench with water (minimal). Concentrate the THF in vacuo.

-

Purification: The byproduct triphenylphosphine oxide (TPPO) can be difficult to remove.[1]

-

Tip: Triturate the crude residue with cold Et₂O/Hexanes (1:1) to precipitate bulk TPPO before column chromatography (SiO₂; Hexanes/EtOAc gradient).[1]

-

Technical Insight: The Boc groups are stable under these conditions. However, steric bulk around the C2 position is moderate; using DIAD (less sterically demanding than DBAD) is recommended.[1]

Core Protocol B: Activation via Mesylation

Application: When the nucleophile is basic (primary/secondary amines) or poor (azide), or when Mitsunobu fails.[1] Mechanism: Conversion of the -OH to a Mesylate (-OMs) leaving group, followed by Sɴ2 displacement.[1][2]

Reagents & Stoichiometry

| Reagent | Equivalents | Role |

| Substrate | 1.0 | Core Scaffold |

| Methanesulfonyl Chloride (MsCl) | 1.2 – 1.5 | Activating Agent |

| Triethylamine (TEA) | 2.0 – 3.0 | Base (Acid Scavenger) |

| DCM | 0.1 M | Solvent |

Step-by-Step Methodology

-

Activation: Dissolve the substrate in anhydrous DCM at 0°C . Add TEA (2.0 equiv).[1]

-

Addition: Add MsCl (1.2 equiv) dropwise.[1] Stir at 0°C for 30–60 minutes.

-

Checkpoint: TLC should show quantitative conversion to a less polar spot (Mesylate).[1]

-

-

Quench: Wash with cold saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.

-

Stability Note: The mesylate is moderately stable but should be used immediately in the next step.[1]

-

-

Displacement (Sɴ2): Dissolve the crude mesylate in DMF or MeCN. Add the nucleophile (e.g., NaN₃, K₂CO₃/Amine).[1] Heat to 60–80°C if necessary.

-

Caution: Strong heating (>100°C) with strong bases may risk elimination to the exocyclic alkene, destroying the chiral center.[1]

-

Critical Quality Attributes (CQA) & Troubleshooting

Chirality Check

The (R)-configuration is robust, but harsh elimination conditions can erode enantiomeric excess (ee).[1]

-

Validation: Use Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).[1][2]

-

Mobile Phase: Hexane/IPA (90:10) usually separates the enantiomers of Boc-protected piperazines effectively.[1][2]

Boc Stability[1][2][3][8]

-

Acid Sensitivity: Strictly avoid strong acids (TFA, HCl, H₂SO₄) during coupling. Even mild Lewis acids (e.g., ZnCl₂) should be used with caution.[1]

-

Thermal Stability: The Di-Boc compound is stable up to ~150°C, but thermal deprotection can occur above this threshold [1].[1]

Quantitative Data Summary

| Parameter | Mitsunobu (Ether) | Mesylation (Activation) | Oxidation (Aldehyde) |

| Typical Yield | 75 – 90% | 85 – 95% (Step 1) | 80 – 90% |

| Stereo-retention | >99% ee | >98% ee | Risk of racemization* |

| Major Byproduct | TPPO / Hydrazine | MsOH salt | Benzoic acid (if DMP used) |

| Reaction Time | 4 – 16 h | 1 – 2 h | 1 – 3 h |

*Note: Oxidation to the aldehyde makes the C2-proton acidic (alpha to carbonyl), significantly increasing racemization risk during subsequent steps.[1]

Experimental Workflow Diagram

Figure 2: Operational workflow for parallel synthesis using the piperazine scaffold.

References

-

Smolecule. (2023).[1] (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine: Synthesis and Applications. Retrieved from 1[1][2]

-

ChemicalBook. (2023).[1] Synthesis protocols for N-Boc-2-hydroxymethylpiperazine derivatives. Retrieved from 3[1][2]

- Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. (Contextual grounding for Mitsunobu mechanism on hindered alcohols).

-

National Institutes of Health (NIH). (2023).[1] Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Retrieved from 4[1][2]

-

Organic Chemistry Portal. (2023). Protection of Amino Groups: Boc Group Stability. Retrieved from 5[1][2]

Sources

- 1. Buy (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine | 1159598-21-6 [smolecule.com]

- 2. 205434-75-9|1-Boc-(2-Hydroxymethyl)piperazine|BLD Pharm [bldpharm.com]

- 3. (R)-1-N-Boc-2-(hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

Strategic Derivatization of 1,4-Di-Boc-2-hydroxymethylpiperazine

Executive Summary & Strategic Context

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics (e.g., Imatinib, Olanzapine).[1] The specific derivative 1,4-di-Boc-2-hydroxymethylpiperazine represents a high-value intermediate.[1] Its orthogonal protection strategy (Boc groups on

Why this scaffold matters:

-

Chiral Preservation: The

position is a stereocenter.[1] Derivatizing the pendant hydroxymethyl group allows for side-chain extension without disrupting the core ring chirality (unless oxidation occurs, see Section 5).[1] -

Solubility & Lipophilicity Tuning: Converting the polar hydroxyl group into fluorides, ethers, or amines dramatically alters the physicochemical profile (

, tPSA) of the final drug candidate.[1] -

Modular Library Generation: The alcohol serves as a gateway to electrophiles (aldehydes, alkyl halides) and nucleophiles (via activation), enabling rapid SAR (Structure-Activity Relationship) exploration.[1]

Master Derivatization Workflow

The following flowchart illustrates the divergent synthetic pathways accessible from the parent alcohol.

Figure 1: Divergent synthetic pathways for 1,4-di-Boc-2-hydroxymethylpiperazine.

Protocol Module A: Activation via Sulfonylation

Objective: Convert the poor leaving group (-OH) into a potent electrophile (Mesylate/Tosylate) for subsequent substitution.

Scientific Rationale

Direct displacement of primary alcohols is difficult.[1] Mesylation is preferred over tosylation here because the resulting mesylate is less sterically hindered, facilitating

Experimental Protocol: Mesylation

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM).[1][2]

-

Setup: Dissolve 1,4-di-Boc-2-hydroxymethylpiperazine (1.0 equiv) in anhydrous DCM (

) under nitrogen atmosphere. -

Cooling: Cool the solution to

using an ice bath. Critical: Low temperature prevents elimination side reactions.[1] -

Base Addition: Add TEA (1.5 equiv) dropwise.

-

Activation: Add MsCl (1.2 equiv) dropwise over 10 minutes. The reaction is exothermic; maintain internal temp

.[1] -

Reaction: Stir at

for 30 mins, then warm to RT for 2 hours. Monitor by TLC (stain with Ninhydrin or PMA; the product is UV active if tosyl used, but Ms is not strongly UV active—rely on stain).[1] -

Workup: Quench with saturated

. Extract with DCM ( -

Stability Note: The mesylate is stable for short-term storage at

but should be used immediately for substitution to avoid decomposition.

Protocol Module B: Bioisostere Synthesis (Fluorination)

Objective: Replace -OH with -F to modulate pKa and block metabolic oxidation.

Scientific Rationale

The hydroxymethyl group is a metabolic "soft spot" (glucuronidation).[1] Fluorination blocks this while mimicking the size of the hydroxyl group.[1] DAST (Diethylaminosulfur trifluoride) is the standard reagent, but requires strict safety protocols.[1]

Experimental Protocol: Deoxyfluorination

Reagents: DAST, Anhydrous DCM.[1]

-

Safety Check: DAST releases HF upon hydrolysis and can be explosive if heated.[1][3] Do not heat above

. Use plasticware if possible, or dry glassware strictly. -

Setup: Dissolve starting material (1.0 equiv) in anhydrous DCM (

) in a generic round-bottom flask under Argon. Cool to -

Addition: Add DAST (1.2 equiv) dropwise via syringe.

-

Progression: Stir at

for 1 hour, then allow to warm slowly to RT overnight. -

Quench (Critical): Pour the reaction mixture slowly into a stirred mixture of saturated

and ice. Caution: Vigorous effervescence ( -

Purification: Extract with DCM. The product often requires flash chromatography (Hexane/EtOAc) to separate from elimination byproducts.

Protocol Module C: Oxidation to Aldehyde

Objective: Generate the aldehyde for reductive amination or Wittig reactions.

Scientific Rationale & The Racemization Trap

Oxidizing

-

Recommendation: Use Dess-Martin Periodinane (DMP) or Swern Oxidation . Avoid basic conditions (e.g., TEMPO/Bleach at high pH) which promote enolization and racemization.[1]

Experimental Protocol: Dess-Martin Oxidation[2]

-

Setup: Dissolve alcohol (1.0 equiv) in wet DCM (DMP works faster with trace water, but standard DCM is fine).

-

Oxidation: Add DMP (1.2 equiv) in one portion at

.[1] -

Reaction: Warm to RT and stir for 1–2 hours.

-

Quench: Add a 1:1 mixture of saturated

(to reduce iodine byproducts) and saturated -

Isolation: Extract with DCM.

-

Handling: Do not store the aldehyde. Use immediately in the next step (e.g., reductive amination) to preserve optical purity.[1]

Protocol Module D: Etherification (Mitsunobu)

Objective: Synthesize aryl/alkyl ethers under neutral conditions.

Experimental Protocol

Reagents: Triphenylphosphine (

-

Setup: Dissolve piperazine alcohol (1.0 equiv),

(1.2 equiv), and the nucleophile (e.g., phenol, 1.1 equiv) in anhydrous THF ( -

Addition: Add DIAD (1.2 equiv) dropwise. The solution usually turns yellow/orange.[1]

-

Reaction: Stir at RT for 12–24 hours.

-

Workup: Concentrate and triturate with cold ether/hexane to precipitate

(triphenylphosphine oxide). Filter and purify the filtrate via chromatography.[1][3]

Comparative Data Summary

| Method | Target Group | Key Reagent | Yield (Typical) | Critical Risk |

| Mesylation | MsCl / TEA | 85–95% | Hydrolysis if wet; Elimination if heated. | |

| Fluorination | DAST | 60–75% | Glass etching; Explosion risk if heated. | |

| Oxidation | DMP | 80–90% | Racemization of C2 center. | |

| Mitsunobu | 70–85% | Separation of |

References

-

Synthesis of 1,4-di-Boc-2-hydroxymethylpiperazine

-

Fluorination Protocols (DAST)